1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine is a chemical compound with the molecular formula C₁₇H₂₅N₃O and a CAS number of 188527-10-8. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. It is primarily utilized as an intermediate in organic synthesis and has been studied for its potential pharmacological properties, including interactions with various biological targets.
The compound is categorized under organic compounds, specifically as a piperazine derivative. Piperazine itself is a cyclic compound that serves as a building block in the synthesis of numerous pharmaceuticals. The specific structure of 1-benzyl-4-(piperidin-4-ylcarbonyl)piperazine includes a piperazine ring substituted with a benzyl group and a piperidinyl carbonyl moiety, which contributes to its unique chemical properties and potential applications in medicinal chemistry.
The synthesis of 1-benzyl-4-(piperidin-4-ylcarbonyl)piperazine can be achieved through several methods, primarily involving the reaction of piperazine derivatives with benzyl halides or carbonyl compounds. One notable method involves the use of 1-benzyl-4-piperidine methyl formate as a precursor, which undergoes partial reduction reactions to yield the desired product.
A specific synthetic route reported involves:
The molecular structure of 1-benzyl-4-(piperidin-4-ylcarbonyl)piperazine features:
The compound's three-dimensional structure can be represented using molecular modeling software, which highlights its spatial configuration and potential interactions with biological macromolecules.
1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine can participate in various chemical reactions typical for amines and carbonyl compounds:
These reactions are crucial for modifying the compound to synthesize derivatives with enhanced biological activity or altered pharmacokinetic properties.
The melting point, boiling point, and other thermodynamic properties are essential for practical applications but may vary based on purity and specific synthesis conditions.
1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine is primarily used in scientific research as:
Research continues into optimizing its synthesis and exploring its biological activity, making it a compound of interest in medicinal chemistry.
The construction of the 1-benzyl-4-(piperidin-4-ylcarbonyl)piperazine scaffold relies heavily on convergent synthetic strategies involving key intermediates that couple piperazine and piperidine fragments. A predominant approach utilizes isonipecotic acid (piperidine-4-carboxylic acid) as the foundational building block. As detailed in patent literature [1], this involves sequential transformations: esterification of isonipecotic acid followed by N-alkylation with benzyl bromide yields methyl 1-benzylpiperidine-4-carboxylate. Subsequent hydrolysis regenerates the carboxylic acid functionality (1-benzylpiperidine-4-carboxylic acid), which is then activated for amide bond formation with N-substituted piperazines. Activation typically employs thionyl chloride (SOCl₂) to generate the acid chloride intermediate, or carbodiimide coupling agents, enabling reaction with 1-benzylpiperazine to form the target 1-benzyl-4-(1-benzylpiperidin-4-ylcarbonyl)piperazine [1] [3].
Table 1: Key Intermediates in Piperazine-Piperidine Hybrid Synthesis
Intermediate | CAS/Identifier | Key Transformation | Typical Yield (%) |
---|---|---|---|
Isonipecotic Acid | 498-94-2 | Core Building Block | - |
Methyl 1-Benzylpiperidine-4-carboxylate | MXOZSPRDEKPWCW-UHFFFAOYSA-N | Esterification | 85-92 [1] |
1-Benzylpiperidine-4-carboxylic acid | ZMVSVQMWFTZSJQ-UHFFFAOYSA-N | Hydrolysis | 90-95 [1] |
1-Benzylpiperidine-4-carbonyl chloride | - | Chlorination (SOCl₂) | >90 [1] |
1-Benzyl-4-(1-benzylpiperidin-4-ylcarbonyl)piperazine | - | Amidation | 75-85 [1] [3] |
Alternative routes leverage 1-benzyl-4-piperidone (CAS 3612-20-2), a commercially available liquid (bp 134 °C/7 mmHg, density 1.021 g/mL) widely recognized as a versatile pharmaceutical building block [6]. Reductive amination with piperazine derivatives, or conversion to the corresponding 4-cyanopiperidine via cyanation followed by partial hydrolysis to the carboxamide (1-benzylpiperidine-4-carboxamide) and further processing, offer additional pathways to the target carbonyl bridge [1]. The final amide coupling step remains a universal requirement, demanding careful optimization of reaction conditions (temperature, solvent, base) to maximize yield and minimize impurities.
While the core 1-benzyl-4-(piperidin-4-ylcarbonyl)piperazine structure lacks inherent chirality, its biological activity can be profoundly influenced by stereochemistry introduced via substituents on either heterocyclic ring. Recent advances in catalytic asymmetric synthesis enable the enantioselective construction of chiral piperazines and piperidines relevant to derivatives of this scaffold. Palladium-catalyzed asymmetric decarboxylative allylic alkylation (DAAA) developed by the Stoltz group represents a powerful method. This approach allows the synthesis of highly enantioenriched α-tertiary piperazin-2-ones using a chiral (S)-(CF3)3-t-BuPHOX ligand (Ligand 28), achieving excellent enantiomeric excess (e.g., 96% ee) [7]. Subsequent deprotection and reduction steps convert these intermediates into enantioenriched tertiary piperazines suitable for incorporation into the target hybrid structure or analogues like imatinib [7].
Table 2: Catalytic Asymmetric Methods for Piperazine Synthesis
Method | Catalyst/Ligand | Key Intermediate/Product | ee (%) | Application Potential |
---|---|---|---|---|
Pd-Catalyzed Allylic Alkylation | (S)-(CF3)3-t-BuPHOX (28) | α-Tertiary Allylated Piperazinone (29) | 96 [7] | Synthesis of enantioenriched piperazine units |
Intramolecular Tsuji-Trost | Not Specified | Spiro-diketopiperazines (31) | >90:10 er [7] | Access to complex spirocyclic derivatives |
Tandem Hydroamination/Transfer Hydrogenation | Catalysts 22 & 23 | Enantioenriched Piperazines | Not Reported [7] | Modular piperazine synthesis |
Asymmetric α-Chlorination/Pinnick Oxidation | MacMillan Catalyst 14 | Protected 2-Oxopiperazine (17) | Good [7] | Functionalized piperazinone precursors |
Complementary strategies include the catalytic enantioselective α-chlorination of aldehydes using MacMillan's third-generation organocatalyst (14), followed by Pinnick oxidation and nucleophilic displacement with diamines to yield protected 2-oxopiperazines in good overall yield without intermediate purification [7]. Ruijter's group demonstrated an elegant intramolecular Tsuji-Trost reaction of Ugi adducts (30) for constructing spiro-diketopiperazines (31) in high enantiomeric ratios (>90:10 er) [7]. While not directly applied to the unsubstituted target molecule, these methodologies provide robust and scalable routes to incorporate chiral piperidine or piperazine units bearing substituents at carbon atoms into derivatives of the 1-benzyl-4-(piperidin-4-ylcarbonyl)piperazine pharmacophore, significantly expanding accessible chemical space for structure-activity relationship (SAR) studies.
Addressing environmental and process safety concerns in the synthesis of intermediates leading to 1-benzyl-4-(piperidin-4-ylcarbonyl)piperazine involves innovations in solvent reduction and energy efficiency. Microwave-assisted reactions significantly accelerate steps like the esterification of isonipecotic acid and the subsequent N-benzylation, reducing reaction times from hours to minutes while maintaining or improving yields [1]. Crucially, the amide coupling step benefits from solvent optimization studies. Research indicates that using toluene as a solvent, often with bases like triethylamine, provides superior yields compared to more polar aprotic solvents like acetonitrile, potentially due to better solubility of intermediates or reduced side reactions [1]. Furthermore, the reduction of 1-benzylpiperidine-4-carbonitrile or the carboxamide to the critical aminomethyl intermediate (1-benzylpiperidin-4-yl)methanamine, a potential precursor for alternative linkers, can be achieved using diisobutylaluminum hydride (DIBAL-H) under controlled conditions, sometimes approaching solvent-free or neat reaction environments for higher concentration and reduced waste [1].
Table 3: Solvent Optimization in Amide Coupling for Target Synthesis
Coupling Step | Solvent | Base | Temperature (°C) | Reported Yield (%) | Advantages/Limitations |
---|---|---|---|---|---|
Acid Chloride + Piperazine | Dichloromethane | Triethylamine | 0-25 | 75-80 [1] | Good solubility; requires low temp; solvent volatility |
Acid Chloride + Piperazine | Toluene | Triethylamine | Reflux | 80-85 [1] | Higher yield; higher temp tolerated; easier solvent removal |
Acid Chloride + Piperazine | Acetonitrile | Triethylamine | Reflux | 70-75 [1] | Lower yield; potential nitrile side reactions |
Carboxylic Acid + Piperazine (Direct) | Solvent-Free | Not Specified | 80-100 (neat) | 60-70 (estimated) | Minimal solvent use; requires high temp/purity reagents |
Although classical solvent-based extraction (using dichloromethane, ethyl acetate, water) remains prevalent for workup and isolation of intermediates like methyl 1-benzylpiperidine-4-carboxylate and the final product [1], solvent-reduced workup protocols, such as direct crystallization from reaction mixtures or the use of aqueous bicarbonate washes instead of extensive water washes, are being explored to minimize the environmental footprint and processing time during the multi-step synthesis. The drive towards catalytic methods instead of stoichiometric activators (e.g., using catalytic SOCl₂ with scavengers or exploring direct catalytic amidation) represents another frontier in green process development for these molecules.
Scaling the synthesis of 1-benzyl-4-(piperidin-4-ylcarbonyl)piperazine and its precursors presents several significant challenges. A primary bottleneck is the catalytic hydrogenation for N-debenzylation. While necessary for producing piperidine-4-carboxylic acid derivatives without the N1-benzyl group (e.g., for further diversification), hydrogenolysis of the N-benzyl group in intermediates like methyl 1-benzylpiperidine-4-carboxylate or the final hybrid molecule requires palladium on carbon (Pd/C) under hydrogen pressure. This step suffers from incomplete conversion, catalyst poisoning (potentially by nitrogen heterocycles or impurities), and the need for efficient catalyst removal to prevent residual palladium contamination in the final pharmaceutical ingredient [1] [3] [6]. Residual metal content often necessitates additional purification steps like chromatography or recrystallization, reducing overall yield and increasing cost.
The instability of certain intermediates poses another hurdle. 1-Benzyl-4-piperidone, a common starting material (liquid, bp 134 °C/7 mmHg, requires storage at 2-8°C) [6], is susceptible to air oxidation and polymerization upon prolonged storage or exposure to heat, potentially leading to reduced yields in downstream reactions like reductive amination or cyanation. Furthermore, the amide bond formation step, while robust on a small scale, can encounter issues with exotherm control, viscosity, and byproduct formation (e.g., from over-activation of the carboxylic acid or diimide decomposition when using carbodiimides) during scale-up. Ensuring consistent high purity of the final bis-heterocyclic product, often requiring resource-intensive purification techniques like column chromatography or recrystallization from solvent mixtures (e.g., ethyl acetate/isopropanol), significantly impacts process economics. Strategies to mitigate these issues include developing robust crystallization procedures for key intermediates and final products, exploring alternative, more stable protecting groups amenable to milder removal conditions, and optimizing hydrogenolysis parameters (catalyst loading, pressure, temperature, solvent).
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1